-Mesityl-10-methylacridinium tetrafluoroborate (9-Mes-10-Me-Acr+ BF4-) is an organic molecule being explored as a photocatalyst in scientific research. Photocatalysis utilizes light to drive chemical reactions, and researchers are interested in 9-Mes-10-Me-Acr+ BF4- due to several potential advantages:
9-Mesityl-10-methylacridinium tetrafluoroborate is a synthetic organic compound with the molecular formula C23H22BF4N and a molecular weight of approximately 399.23 g/mol. This compound features a cation derived from acridinium, characterized by a planar aromatic ring that includes a nitrogen atom, with a mesityl group (2,4,6-trimethylphenyl) at the 9th position and a methyl group at the 10th position. The tetrafluoroborate anion (BF4) balances the positive charge of the acridinium cation, forming a stable salt . It is known for its role as a photoredox catalyst in organic chemistry, facilitating various chemical transformations through light-driven processes.
9-Mesityl-10-methylacridinium tetrafluoroborate is particularly notable for its ability to mediate several organic reactions via photoredox catalysis. Key reactions include:
A representative balanced equation for one of these reactions is as follows:
This illustrates the coupling of an alkene with an amine .
While specific biological activities of 9-Mesityl-10-methylacridinium tetrafluoroborate are not extensively documented, its derivatives and related compounds have been studied for various applications in medicinal chemistry. The photoredox capabilities suggest potential uses in drug synthesis and development, although more research is necessary to fully elucidate any direct biological effects or therapeutic applications .
The synthesis of 9-Mesityl-10-methylacridinium tetrafluoroborate typically involves:
This method allows for the production of high-purity samples suitable for research applications .
The primary application of 9-Mesityl-10-methylacridinium tetrafluoroborate lies in its role as a photoredox catalyst. Its ability to facilitate light-driven chemical transformations makes it valuable in synthetic organic chemistry, particularly for:
Several compounds share structural similarities with 9-Mesityl-10-methylacridinium tetrafluoroborate, particularly within the class of acridinium salts. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
9-Mesityl-10-methylacridinium perchlorate | Similar cation structure | Different anion (perchlorate) affecting stability |
3,6-Di-tert-butyl-9-mesityl-10-methylacridinium tetrafluoroborate | Bulky tert-butyl groups | Enhanced steric hindrance influencing reactivity |
9-Mesityl-10-phenylacridinium tetrafluoroborate | Phenyl substituent at position 10 | Variation in electronic properties due to phenyl group |
2,7-Dimethyl-9-mesityl-10-methylacridinium tetrafluoroborate | Additional methyl groups | Potentially altered catalytic properties |
These compounds illustrate variations in substituents that can influence chemical behavior and catalytic efficiency. The unique combination of steric bulk and electronic properties in 9-Mesityl-10-methylacridinium tetrafluoroborate sets it apart as a versatile catalyst in photoredox applications .
Irritant